molecular formula C15H10Cl3N3O4S3 B257569 2,4,5-trichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide

2,4,5-trichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide

Cat. No. B257569
M. Wt: 498.8 g/mol
InChI Key: QSRNDOQRJHBMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-trichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide, also known as TTNBP, is a chemical compound that has been extensively used in scientific research for its various biological activities. It is a sulfonamide-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide is not fully understood, but it is believed to work through the inhibition of various enzymes and proteins. 2,4,5-trichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in the body. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2,4,5-trichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators and to inhibit the growth of cancer cells. 2,4,5-trichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide has also been shown to reduce the levels of reactive oxygen species and to increase the levels of antioxidant enzymes in various animal models. However, 2,4,5-trichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide has also been shown to have some toxic effects on the liver and kidneys in high doses.

Advantages and Limitations for Lab Experiments

2,4,5-trichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide has several advantages for lab experiments, including its low cost, high yield, and ease of synthesis. It also has a wide range of biological activities, which makes it useful for studying various biological processes. However, 2,4,5-trichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide also has some limitations in lab experiments, including its toxicity at high doses and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2,4,5-trichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide. One area of research could be to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another area of research could be to study its mechanism of action in more detail, including its interactions with various enzymes and proteins. Additionally, further research could be done to investigate its toxicity and potential side effects in humans.

Synthesis Methods

2,4,5-trichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide can be synthesized through various methods, including the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 4-(1,3-thiazol-2-ylsulfamoyl)aniline in the presence of a base. The reaction yields 2,4,5-trichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide as a white solid with a high yield. Other methods of synthesis include the reaction of 2,4,5-trichlorobenzenesulfonamide with 4-(1,3-thiazol-2-ylsulfamoyl)phenylamine in the presence of a catalyst.

Scientific Research Applications

2,4,5-trichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide has been extensively used in scientific research for its various biological activities. It has been studied for its anticancer, anti-inflammatory, and antimicrobial properties. 2,4,5-trichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in various animal models. It has also been shown to have antimicrobial activity against various bacterial and fungal strains.

properties

Product Name

2,4,5-trichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide

Molecular Formula

C15H10Cl3N3O4S3

Molecular Weight

498.8 g/mol

IUPAC Name

2,4,5-trichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C15H10Cl3N3O4S3/c16-11-7-13(18)14(8-12(11)17)28(24,25)20-9-1-3-10(4-2-9)27(22,23)21-15-19-5-6-26-15/h1-8,20H,(H,19,21)

InChI Key

QSRNDOQRJHBMKX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)S(=O)(=O)NC3=NC=CS3

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

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